(4-ALLYLPIPERAZINO)(2-CHLOROPHENYL)METHANONE
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Overview
Description
(4-Allylpiperazino)(2-chlorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an allyl group attached to the piperazine ring and a chlorophenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-allylpiperazino)(2-chlorophenyl)methanone typically involves the reaction of 4-allylpiperazine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Allylpiperazino)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-allylpiperazino)(2-chlorophenyl)methanone involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, leading to potential effects on mood and cognition. The chlorophenyl group may enhance the compound’s binding affinity to these receptors, while the allyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: Similar in structure but contains a pyridine ring instead of a piperazine ring.
(4-Chlorophenyl)(phenyl)methanone: Lacks the piperazine and allyl groups, making it less versatile in terms of biological activity.
(4-Allylpiperazin-1-yl)(2,4-dichlorophenyl)methanone: Contains an additional chlorine atom, which may alter its chemical and biological properties.
Uniqueness
(4-Allylpiperazino)(2-chlorophenyl)methanone is unique due to the presence of both the allyl and piperazine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUOXUJUZUTHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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